molecular formula C10H11FO B13696913 2-Cyclopropyl-3-fluoroanisole

2-Cyclopropyl-3-fluoroanisole

Cat. No.: B13696913
M. Wt: 166.19 g/mol
InChI Key: KVWLNHWGGMDMOC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluoroanisole is an organic compound that features a cyclopropyl group and a fluoro-substituted anisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-fluoroanisole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and minimize costs. For example, the use of continuous flow reactors can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-fluoroanisole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroanisole derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.

Scientific Research Applications

2-Cyclopropyl-3-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-fluoroanisole involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group and fluoro-substituted anisole moiety can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroanisole: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropylanisole: Similar structure but lacks the fluoro substitution.

Uniqueness

2-Cyclopropyl-3-fluoroanisole is unique due to the combination of the cyclopropyl group and the fluoro-substituted anisole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-cyclopropyl-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-9-4-2-3-8(11)10(9)7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

KVWLNHWGGMDMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2CC2

Origin of Product

United States

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